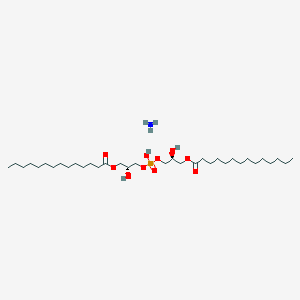

bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)

Übersicht

Beschreibung

. It is primarily found in late endosomes and plays a crucial role in lysosomal stability and vesicle trafficking.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the esterification of glycerol with myristic acid followed by phosphorylation. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale esterification and phosphorylation reactions under controlled conditions to ensure purity and yield.

Types of Reactions:

Reduction: Reduction reactions can convert the phosphate group to a more reduced form, such as phosphite or phosphine.

Substitution: Substitution reactions can replace the fatty acid chains with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Peroxides, hydroperoxides.

Reduction: Phosphites, phosphines.

Substitution: Modified phospholipids with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(monomyristoylglycero)phosphate is used in the study of lipid membranes and their properties. It helps in understanding the role of phospholipids in cellular processes. Biology: It is used to investigate the mechanisms of vesicle trafficking and lysosomal function. It is also a key component in studies related to lysosomal storage disorders. Medicine: Research on bis(monomyristoylglycero)phosphate contributes to the development of treatments for lysosomal storage disorders and other diseases involving lysosomal dysfunction. Industry: It is used in the production of lipid-based formulations and as a component in various biochemical assays.

Wirkmechanismus

The compound exerts its effects by interacting with cellular membranes and influencing vesicle trafficking and lysosomal stability. It targets the lipid bilayer of membranes, affecting the organization and function of intracellular vesicles.

Vergleich Mit ähnlichen Verbindungen

Phosphatidylcholine (PC): Another major phospholipid found in cell membranes, but with different head groups and fatty acid compositions.

Phosphatidylethanolamine (PE): Similar to PC but with an ethanolamine head group instead of choline.

Phosphatidylserine (PS): Contains a serine head group and is involved in cell signaling and apoptosis.

Uniqueness: Bis(monomyristoylglycero)phosphate is unique in its structure, specifically the presence of two fatty acid chains and its role in late endosomes and lysosomes. This distinguishes it from other phospholipids that are more commonly found in cell membranes.

Biologische Aktivität

Bis(monomyristoylglycero)phosphate (BMP), specifically the S,R isomer (ammonium salt), is a member of the glycerophospholipid family that plays crucial roles in cellular physiology, particularly within the lysosomal system. This article explores its biological activities, mechanisms of action, and implications in health and disease.

- Molecular Formula : CHNOP

- Molecular Weight : 792.075 g/mol

- Purity : >99% (contains positional isomers)

- Solubility : Soluble in chloroform, insoluble in water

- CAS Number : 799268-67-0

Biosynthesis and Structural Characteristics

BMP is synthesized from phosphatidylglycerol through a series of enzymatic reactions involving lysosomal phospholipases and transacylases. The unique stereochemistry of BMP contributes to its functional properties, such as its resistance to degradation by common phospholipases, which allows it to maintain structural integrity within lysosomes .

1. Role in Lysosomal Function

BMP is predominantly located in endo-lysosomal membranes and plays a vital role in maintaining lysosomal homeostasis. It acts as a docking station for various hydrolases, facilitating lipid degradation processes. Its negatively charged head group enhances interactions with positively charged enzymes under acidic conditions, promoting efficient substrate hydrolysis .

2. Stimulation of Lipid Hydrolases

Research indicates that BMP stimulates several lysosomal lipid-degrading enzymes, including:

- Acid sphingomyelinase

- Acid ceramidase

- Acid phospholipase A

- Triacylglycerol lipase

These enzymes are crucial for the degradation of sphingolipids and glycerophospholipids, thereby influencing lipid metabolism and cellular signaling pathways .

3. Involvement in Disease States

BMP has been implicated in various pathological conditions:

- Lysosomal Storage Disorders : In diseases like Gaucher disease, BMP accumulation correlates with impaired lipid degradation due to enzyme deficiencies. Elevated BMP levels can exacerbate lipid storage burdens in macrophages .

- Cancer Metastasis : BMP levels have been identified as potential biomarkers for certain cancers, indicating its role in tumor biology and metastasis .

Case Study 1: Gaucher Disease

In a study involving THP-1 macrophages modeling Gaucher disease, researchers observed a significant accumulation of BMP. This accumulation was linked to impaired degradation of glucosylceramide due to deficient acid β-glucosidase activity. The study highlighted the potential for BMP modulation as a therapeutic strategy to alleviate storage burdens associated with lysosomal dysfunction .

Case Study 2: Exosome-Mediated Release

Recent investigations revealed that BMP is released via exosomes in a regulated manner influenced by LRRK2 kinase activity. This release mechanism underscores BMP's role in intercellular communication and lipid metabolism within the endo-lysosomal system .

Research Findings

Eigenschaften

IUPAC Name |

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-tetradecanoyloxypropoxy]phosphoryl]oxypropyl] tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31-,32+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTPILCZAQYMLP-CWZMXPKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325466-03-3 | |

| Record name | Tetradecanoic acid, phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester, monoammonium salt, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325466-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.